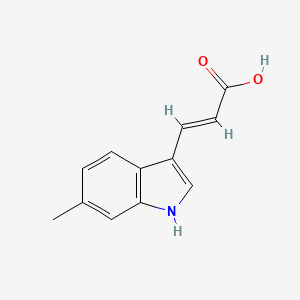

(E)-3-(6-Methyl-1H-indol-3-YL)acrylic acid

Description

Properties

IUPAC Name |

(E)-3-(6-methyl-1H-indol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-8-2-4-10-9(3-5-12(14)15)7-13-11(10)6-8/h2-7,13H,1H3,(H,14,15)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCFXXRAQYXSLZ-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C1)C(=CN2)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Condensation of 6-Methylindole with Ethyl Pyruvate Followed by Hydrolysis

A widely reported and efficient method involves the reaction of 6-methylindole with ethyl pyruvate to form the corresponding ethyl α-indolylacrylate, which can then be hydrolyzed to the acrylic acid.

-

- Indole derivative (6-methylindole) and ethyl pyruvate are reacted in a solvent such as butyl acetate.

- The mixture is stirred at elevated temperature (~80 °C) for approximately 2 hours.

- After reaction completion, the solvent is removed under reduced pressure, and the product is isolated by preparative thin-layer chromatography (TLC) or column chromatography.

-

- The corresponding α-indolylacrylate derivatives are obtained in good to excellent yields (typically 70-96%) depending on the substitution pattern on the indole ring.

- Electron-rich indoles, such as 6-methylindole, generally give higher yields (~90%+) under optimized conditions.

-

- The ethyl ester is hydrolyzed under acidic or basic conditions to afford the free acrylic acid.

This method is supported by spectroscopic data confirming the structure and stereochemistry of the product, including ^1H NMR and mass spectrometry.

Method 2: Direct Synthesis via Knoevenagel-Type Condensation

Another approach is the Knoevenagel condensation between 6-methylindole-3-carbaldehyde and malonic acid or its derivatives, catalyzed by bases or acids to yield the acrylic acid derivative directly.

-

- The aldehyde derivative of 6-methylindole is reacted with malonic acid in the presence of a base such as piperidine or pyridine.

- The reaction proceeds via the formation of an intermediate which undergoes decarboxylation to give the acrylic acid.

- The product is purified by recrystallization or chromatography.

-

- This method provides direct access to the acrylic acid without ester intermediates.

- It allows for control over the stereochemistry, favoring the (E)-isomer due to thermodynamic stability.

Although specific yields and conditions for the 6-methyl substituted indole are less frequently reported, this method is a classic and versatile route for α,β-unsaturated acids[general organic synthesis knowledge].

Method 3: Amide Coupling and Derivatization (Patent-Based Approach)

Patents describe methods involving the preparation of indole acrylic acid derivatives through amide bond formation, which can be adapted to prepare the acid itself or its derivatives.

-

- Starting from 3-indole acrylic acid, the compound is dissolved in anhydrous tetrahydrofuran or trichloromethane.

- Activation with coupling agents such as N,N-dicyclohexylcarbodiimide (DCC) allows for amide bond formation with various amines.

- Reaction temperatures range from 0 to 150 °C, with reaction times between 0.5 to 20 hours.

- After workup and purification by chromatography, the desired compounds are obtained.

Preparation of Stock Solutions for Experimental Use

For practical laboratory applications, preparation of stock solutions of (E)-3-(6-Methyl-1H-indol-3-yl)acrylic acid is critical. Solubility data and preparation guidelines are essential for reproducibility.

| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume for 5 mM (mL) | Volume for 10 mM (mL) |

|---|---|---|---|

| 1 mg | 4.9697 | 0.9939 | 0.497 |

| 5 mg | 24.8484 | 4.9697 | 2.4848 |

| 10 mg | 49.6968 | 9.9394 | 4.9697 |

- Solvents such as DMSO, PEG300, Tween 80, corn oil, and water mixtures are used in sequence to achieve clear solutions suitable for in vivo or in vitro applications.

- Physical methods like vortexing, ultrasound, or mild heating assist dissolution.

- Maintaining solution clarity at each solvent addition step is critical.

Summary Table of Preparation Methods

| Method Number | Starting Materials | Key Reagents/Conditions | Product Form | Yield Range (%) | Notes |

|---|---|---|---|---|---|

| 1 | 6-Methylindole + Ethyl Pyruvate | Butyl acetate, 80 °C, 2 h | Ethyl α-indolylacrylate | 70 - 96 | Followed by hydrolysis to acrylic acid |

| 2 | 6-Methylindole-3-carbaldehyde + Malonic acid | Base catalyst (piperidine/pyridine), reflux | Acrylic acid | Moderate to High | Direct acrylic acid formation via Knoevenagel |

| 3 | 3-Indole acrylic acid + Amines | DCC, 0-150 °C, 0.5-20 h | Amide derivatives | Variable | Patent method; precursor acid prepared first |

Research Findings and Considerations

- Electron-donating groups such as methyl at the 6-position on the indole ring enhance reaction yields in condensation reactions due to increased nucleophilicity of the indole nucleus.

- Reaction times and temperatures are optimized to maximize yield while minimizing side reactions such as polymerization or isomerization.

- Purification techniques including preparative TLC and column chromatography are routinely employed to isolate high-purity products.

- Spectroscopic characterization (NMR, MS) confirms the (E)-configuration and the integrity of the acrylic acid moiety.

- Stock solution preparation protocols ensure reproducible solubility and bioavailability for downstream biological assays.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6-Methyl-1H-indol-3-YL)acrylic acid undergoes various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form oxindole derivatives.

Reduction: Reduction of the acrylic acid moiety can yield the corresponding saturated acid.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products

The major products formed from these reactions include oxindole derivatives, saturated acids, and various substituted indoles, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research :

(E)-3-(6-Methyl-1H-indol-3-YL)acrylic acid has been investigated for its potential anticancer properties. Studies have shown that compounds containing indole structures can inhibit tumor growth and induce apoptosis in cancer cells. The presence of the acrylic acid functional group may enhance its ability to interact with biological targets, making it a candidate for further development as an anticancer agent.

Neuroprotective Effects :

Research indicates that indole derivatives can exhibit neuroprotective effects. This compound may offer protective benefits against neurodegenerative diseases by modulating pathways involved in oxidative stress and inflammation.

Organic Synthesis

Building Block for Synthesis :

This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, such as Michael additions and cross-coupling reactions. Its ability to participate in these reactions makes it valuable in the development of new pharmaceuticals and agrochemicals.

Material Science

Polymer Chemistry :

The acrylic acid component allows this compound to be incorporated into polymer matrices. This incorporation can modify the physical properties of polymers, leading to materials with improved thermal stability or mechanical properties. Such modifications are useful in creating advanced materials for electronics or coatings.

Biochemical Applications

Enzyme Inhibition Studies :

The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. By understanding how this compound interacts with these enzymes, researchers can gain insights into metabolic regulation and develop new therapeutic strategies.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of indole, including this compound, exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for further drug development.

Case Study 2: Neuroprotection

Research presented at a neuroscience conference demonstrated the neuroprotective effects of indole derivatives on neuronal cells exposed to oxidative stress. The findings indicated that this compound could reduce cell death and promote survival pathways, indicating its promise as a therapeutic agent for neurodegenerative disorders.

Mechanism of Action

The

Biological Activity

(E)-3-(6-Methyl-1H-indol-3-YL)acrylic acid, a compound with the chemical formula CHNO and CAS No. 151590-36-2, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

1. Overview of Indole Derivatives

Indole derivatives are known for their significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. The incorporation of the acrylic acid moiety enhances the biological profile of these compounds, making them valuable in drug discovery .

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 6-methylindole with an appropriate acrylate reagent under controlled conditions. The resulting compound can be purified through crystallization or chromatography techniques .

3.1 Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For example, a study reported that indole derivatives exhibited significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC values for these compounds were found to be in the micromolar range, indicating potent activity .

| Cell Line | IC (µM) |

|---|---|

| HeLa | 9.73 |

| MCF-7 | Not specified |

3.2 Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. The minimal inhibitory concentration (MIC) values were reported between 0.13 and 1.0 µg/mL for various derivatives .

| Microbial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.25 |

| Escherichia coli | 0.5 |

3.3 Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory effects by inhibiting key mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). In vitro assays indicated that the compound could significantly reduce the production of these inflammatory markers in activated macrophages .

The biological activity of this compound is thought to involve multiple mechanisms:

- Inhibition of Enzymes : It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's .

- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

5. Case Studies

Several case studies have documented the therapeutic potential of indole derivatives similar to this compound:

- Cytotoxicity in Cancer Models : A study demonstrated that indole derivatives could effectively induce cell death in tumor xenograft models, supporting their potential use as anticancer agents.

- Antimicrobial Efficacy : Research on indole-based compounds revealed their effectiveness against multidrug-resistant bacterial strains, emphasizing their role in addressing antibiotic resistance issues.

Comparison with Similar Compounds

Structural Analogs

The compound is compared with the following indole derivatives (Table 1):

Table 1: Structural Comparison of (E)-3-(6-Methyl-1H-indol-3-YL)acrylic Acid and Analogs

| Compound Name | CAS Number | Substituents | Functional Group | Molecular Formula |

|---|---|---|---|---|

| This compound | 151590-36-2 | 6-methyl on indole | (E)-acrylic acid | C₁₂H₁₁NO₂ |

| 2-(6-Methyl-1H-indol-3-yl)acetic acid | 52531-20-1 | 6-methyl on indole | Acetic acid | C₁₁H₁₁NO₂ |

| 2-(6-Chloro-1H-indol-3-yl)acetic acid | 1912-44-3 | 6-chloro on indole | Acetic acid | C₁₀H₈ClNO₂ |

| (E)-2-Acetamido-3-(6-chloro-1H-indol-3-yl)acrylic acid | 66920-59-0 | 6-chloro on indole, acetamido | (E)-acrylic acid | C₁₃H₁₁ClN₂O₃ |

| 2-(6-Methyl-1H-indol-3-yl)-2-oxoacetic acid | Not specified | 6-methyl on indole | Oxoacetic acid | C₁₁H₉NO₃ |

Key Observations :

- Functional Group Variations : Acetic acid derivatives (e.g., 2-(6-Methyl-1H-indol-3-yl)acetic acid) lack the α,β-unsaturated bond of acrylic acids, reducing reactivity in Michael addition or conjugation-based interactions .

- Electronic Properties : Chloro-substituted analogs (e.g., 2-(6-Chloro-1H-indol-3-yl)acetic acid) exhibit stronger electron-withdrawing effects, altering acidity and binding affinity in molecular interactions .

Key Findings :

Antimicrobial Activity :

Mechanistic Insights :

- The α,β-unsaturated carbonyl group in acrylic acids facilitates covalent binding to microbial enzymes (e.g., carbonic anhydrases), disrupting metabolic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-3-(6-Methyl-1H-indol-3-yl)acrylic acid, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via cross-dehydrogenative coupling (CDC) under aerobic conditions using a continuous-flow microreactor, which enhances reaction efficiency and scalability. Key steps include:

- Substrate Preparation : 6-Methylindole and acrylic acid derivatives are pre-mixed in a polar aprotic solvent (e.g., DMF).

- Catalytic System : A palladium catalyst (e.g., Pd(OAc)₂) with oxidants like Cu(OAc)₂ facilitates olefination at the indole C3 position.

- Optimization : Yields improve with precise temperature control (80–100°C) and residence time adjustment (15–30 minutes) in the flow reactor .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the (E)-isomer selectively.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regioselectivity and stereochemistry. The indole NH proton appears at δ 10.5–11.5 ppm, while the α,β-unsaturated carbonyl group shows characteristic coupling (J = 15–16 Hz) for the (E)-configuration .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, verifying bond angles and planarity of the acrylate moiety. Hydrogen-bonding networks (e.g., N–H···O) stabilize the crystal lattice .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (C₁₂H₁₁NO₂, [M+H]⁺ = 202.0863).

Q. How should researchers handle solubility and stability challenges during experimental workflows?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (up to 100 mM) or methanol. Sonication (30 minutes) enhances dissolution .

- Stability : Store lyophilized powder at -20°C under inert gas (N₂/Ar). Avoid prolonged exposure to light or humidity to prevent decomposition .

- In Vitro Use : Prepare fresh solutions for bioassays; pre-test stability via HPLC over 24 hours (retention time shift >5% indicates degradation).

Advanced Research Questions

Q. How can conflicting crystallographic and spectroscopic data be resolved for this compound?

- Methodological Answer :

- Scenario : Discrepancies between NMR (solution state) and X-ray (solid state) data may arise from conformational flexibility or crystal packing effects.

- Resolution Strategies :

DFT Calculations : Compare experimental NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify dominant conformers in solution.

Variable-Temperature NMR : Detect dynamic processes (e.g., rotational barriers) by analyzing line broadening at elevated temperatures.

Powder XRD : Confirm phase purity if multiple crystalline forms are suspected .

Q. What experimental designs are recommended for evaluating the compound’s biological activity, such as anticancer or enzyme inhibition potential?

- Methodological Answer :

- Antiproliferative Assays :

Cell Lines : Use MCF-7 (breast cancer) and HepG2 (liver cancer) cells, with cisplatin as a positive control.

Dose-Response : Treat cells with 1–100 µM compound for 48 hours; measure viability via MTT assay (λ = 570 nm). IC₅₀ values <10 µM suggest significant activity .

- Enzyme Inhibition :

α-Glucosidase Assay : Monitor p-nitrophenol release from pNPG substrate at 405 nm. Include acarbose as a reference inhibitor .

Molecular Docking : Use AutoDock Vina to simulate binding to target enzymes (e.g., α-glucosidase PDB: 2ZE0). Focus on interactions with catalytic residues (e.g., Asp214) .

Q. How can researchers address inconsistencies in reaction outcomes during scale-up synthesis?

- Methodological Answer :

- Root Cause Analysis :

- Byproduct Formation : Monitor via LC-MS for dimerization or oxidation products. Adjust stoichiometry (e.g., reduce Pd catalyst loading to ≤5 mol%).

- Oxygen Sensitivity : Use Schlenk lines for anaerobic conditions if intermediates are air-sensitive.

- Process Optimization :

- Flow Chemistry : Transition from batch to continuous flow to improve heat/mass transfer and reproducibility .

- DoE (Design of Experiments) : Apply factorial design to identify critical parameters (e.g., temperature, residence time) affecting yield and purity.

Safety and Compliance

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (P95 masks) during powder handling .

- Ventilation : Conduct reactions in fume hoods to avoid aerosol exposure.

- Spill Management : Absorb with inert material (vermiculite), seal in containers, and dispose as hazardous waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.